molecular formula C24H18F3N3Na2O5S B13450477 CID 168012381

CID 168012381

Cat. No.: B13450477
M. Wt: 563.5 g/mol
InChI Key: FKAJXEUBCVUSNP-UHFFFAOYSA-N
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Description

Compound “CID 168012381” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C24H18F3N3Na2O5S

Molecular Weight

563.5 g/mol

InChI

InChI=1S/C24H18F3N3O5S.2Na/c25-24(26,27)21-14-20(17-6-5-15-3-1-2-4-16(15)13-17)30(28-21)18-7-9-19(10-8-18)36(34,35)29-22(31)11-12-23(32)33;;/h1-10,13-14H,11-12H2,(H,29,31)(H,32,33);;

InChI Key

FKAJXEUBCVUSNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3C4=CC=C(C=C4)S(=O)(=O)NC(=O)CCC(=O)O)C(F)(F)F.[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 168012381” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [additional reagents].

    Step 3: Final purification and isolation of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Sourcing and preparing the necessary raw materials.

    Reaction Optimization: Adjusting reaction parameters such as temperature, pressure, and concentration.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 168012381 undergoes chlorination , substitution , and cyclization reactions during synthesis, with its pyrrolo[2,3-d]pyrimidine core enabling functionalization at multiple positions. Key reactions include:

Chlorination

  • Reagents/conditions : Phosphorus oxychloride (POCl₃), reflux (110°C, 4–6 hours) .

  • Product : Substitution of hydroxyl groups with chlorine, forming intermediates like 6-(2,4-dichlorobenzyl)-4-chloropyrrolo[2,3-d]pyrimidine .

Substitution with Anilines

  • Reagents/conditions : Aromatic amines (e.g., 4-methoxyaniline), ethanol, 80–90°C .

  • Product : 4-anilino derivatives (e.g., 6-(2,4-dichlorobenzyl)-4-(4-methoxyanilino)pyrrolo[2,3-d]pyrimidine ) .

Cyclization

  • Reagents/conditions : Formamide, 180°C (4 hours), forming the pyrrolo[2,3-d]pyrimidine scaffold .

Key Reaction Pathways and Byproducts

Reaction pathways for this compound derivatives often yield multiple products, necessitating chromatographic separation:

Reaction StepReagents/ConditionsMajor ProductByproductsYield (%)
Bromoacetone + EthylamidinoacetateReflux in ethanolPyrrole intermediate (37–39 )None reported60–75
Cyclization with Formamide180°C, 4 hoursPyrrolo[2,3-d]pyrimidin-4-one (40–42 )Oxazole derivatives (<5%)70–85
ChlorinationPOCl₃, reflux4-Chloro derivative (43–45 )Dimethylaniline side-products80–90
Aniline SubstitutionEthanol, 80°C4-Anilino derivatives (16–20 )Unreacted chlorinated intermediates50–65

Biological Activity Linked to Reactivity

Derivatives of this compound exhibit VEGFR-2 inhibition and antitumor activity , modulated by substitution patterns :

  • Hydrogen bonding interactions : 2-NH₂ and 4-anilino groups form H-bonds with Cys917 and Glu915 in VEGFR-2, critical for ATP-competitive binding .

  • Hydrophobic interactions : 6-(2,4-dichlorobenzyl) group occupies a hydrophobic pocket, enhancing binding affinity .

  • Anticancer effects : Derivatives like compound 21 (IC₅₀ = 1.8–16.8 μM) induce apoptosis via ROS generation and mitochondrial depolarization .

Comparative Reactivity of Analogues

Structural analogs show varied reactivity and bioactivity:

Compound IDSubstituentsKey ReactionBioactivity (IC₅₀)
5 6-(2,4-dichlorobenzyl), 4-anilinoSubstitutionVEGFR-2 inhibition (0.1 μM)
22 4-MethoxybenzylChlorination/SubstitutionPD-L1 antagonism (1.8 μM)
24 6-CyclopropylmethylCyclizationAntiproliferative (IC₅₀ = 9.3 μM)

Scientific Research Applications

Compound “CID 168012381” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of compound “CID 168012381” involves its interaction with specific molecular targets and pathways. The compound may bind to [specific receptors or enzymes], leading to [specific biological effects]. The exact pathways involved depend on the context of its application, such as its use in medicine or biology.

Comparison with Similar Compounds

    Compound A: Shares similar structural features but differs in [specific aspect].

    Compound B: Has a similar mechanism of action but varies in [specific property].

    Compound C: Used in similar applications but has different [specific characteristic].

Uniqueness: Compound “CID 168012381” stands out due to its unique combination of properties, such as [specific property], which makes it particularly suitable for [specific application].

Q & A

Q. What strategies address gaps in mechanistic understanding of this compound?

  • Methodological Answer :
  • Develop hypothesis-driven knock-in/knockout models to test causality (e.g., CRISPR-edited cell lines).
  • Use single-cell sequencing to identify rare cell populations affected by this compound.
  • Combine structural biology (cryo-EM) with functional assays to map binding sites and downstream signaling .

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